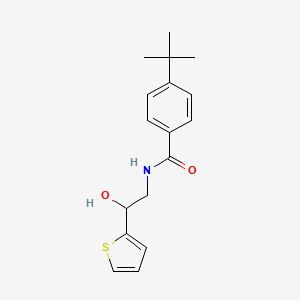

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

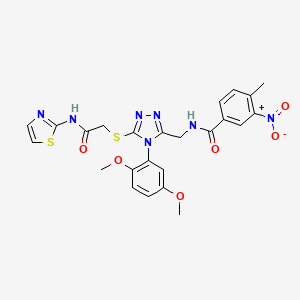

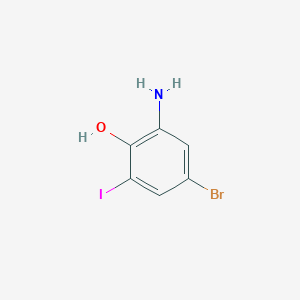

This compound is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of the thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) and the thiazolidine ring suggests that this compound might have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolidine derivatives are typically synthesized through cyclization reactions involving a suitable amine, a carbonyl compound, and a sulfur-containing compound . The presence of the thiophene ring might require additional steps or different reagents .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiophene and thiazolidine rings. These rings are aromatic and may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Thiazolidine and thiophene rings can undergo a variety of chemical reactions. For example, thiophene can undergo electrophilic aromatic substitution reactions similar to those observed with benzene . Thiazolidine can react with various electrophiles at the sulfur atom or undergo ring-opening reactions .Scientific Research Applications

Synthesis and Photophysical Properties

A study by Jachak et al. (2021) on the synthesis of novel d-π-A type chromophores reveals the impact of structural manipulations on photophysical properties. The study included derivatives that exhibit significant absorption and emission wavelengths, demonstrating the potential for applications in optical materials and molecular electronics. The viscosity-induced emission observed suggests its utility in sensing applications, highlighting the versatile applications of thioxothiazolidin derivatives in photophysical research (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Anticancer Activity

Research conducted by Horishny and Matiychuk (2020) explores the antitumor screening of thiazolidin derivatives. The study highlights a preparative approach to synthesize compounds with moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line. This indicates the potential therapeutic applications of these compounds in oncology, demonstrating their relevance in the design of new antitumor agents (Horishny & Matiychuk, 2020).

properties

IUPAC Name |

pentyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S3/c1-2-3-4-10-21-15(19)8-5-9-18-16(20)14(24-17(18)22)12-13-7-6-11-23-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOADGRKZUWKFL-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)